5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide
Description
The compound 5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a heterocyclic sulfonamide featuring a thiophene core substituted with a chlorine atom at position 5 and a sulfonamide group at position 2. The sulfonamide nitrogen is further linked to an ethyl group bearing hydroxyl, furan-2-yl, and thiophen-3-yl substituents. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-7-21-8-10)11-2-1-6-20-11/h1-8,16-17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSACQRZQTXOMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered interest due to its unique structural features, including a thiophene ring, a furan moiety, and a sulfonamide functional group. This article delves into its biological activity, synthesizing available data from various studies.
Chemical Characteristics
- Molecular Formula : C₁₄H₁₂ClNO₄S₃
- Molecular Weight : 389.9 g/mol
- CAS Number : 2097925-80-7
The compound's structure imparts distinct chemical reactivity and potential biological properties that differentiate it from other compounds within its class .
Biological Activity Overview
The biological activities of this compound have not been extensively documented in the literature. However, its structural components suggest potential activities based on related compounds. The following sections summarize the inferred biological activities based on structural analogs and preliminary studies.
Anti-inflammatory Potential
The anti-inflammatory activity of thiophene derivatives has been documented in various studies. For instance:
| Compound Name | Biological Activity | Assay Type | Result |
|---|---|---|---|
| 3-Hydroxy-5-propinyl-thiophene | In vitro anti-inflammatory | LPS-stimulated RAW 264.7 cells | 98.5 µM (IC₅₀) |
| 5-(1,2-Dihydroxyethyl)-2-(Z)-hept-5-ene-1,3-diynylthiophene | In vitro anti-inflammatory | LPS-stimulated RAW 264.7 cells | 12.8 µM (IC₅₀) |
These findings highlight the potential for anti-inflammatory activity in compounds structurally related to our compound of interest, further supporting the hypothesis of its biological efficacy .
Case Studies and Research Findings
While direct studies on the biological activity of 5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide are scarce, related research provides insight into its potential applications:
- Antimicrobial Synergy : A study evaluated the synergistic effects of various compounds with established antibiotics against pathogens like Staphylococcus aureus. Compounds structurally similar to our target compound showed enhanced efficacy when combined with antibiotics .
- Cytotoxicity Studies : Some thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that our compound may also possess anticancer properties worth investigating further .
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structural motifs can show IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines, indicating potent cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.
Case Study: Anticancer Efficacy
In a notable study, the compound was tested on human leukemia cell lines where it exhibited significant cytotoxicity, leading to a marked decrease in cell viability and alterations in cell morphology consistent with apoptotic processes. Flow cytometry analysis revealed that treated cells showed increased levels of apoptotic markers compared to untreated controls.
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial activity. Research indicates that related compounds possess varying degrees of efficacy against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values often exceed 100 µM for many derivatives, suggesting moderate antibacterial activity.
Antituberculosis Activity
Preliminary studies have indicated that this compound may be effective against Mycobacterium tuberculosis, showcasing potential as an antituberculosis agent. Further research is necessary to fully elucidate its efficacy and mechanism of action in this context.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Thiophene Sulfonamides
a) 5-Chloro-3-((1-Methoxycyclopropyl)Amino)Thiophene-2-Sulfonamide (Compound 29, )
- Structure: Differs in the substitution pattern at position 3 of the thiophene ring, where a (1-methoxycyclopropyl)amino group replaces the ethyl-hydroxy-thiophene/furan chain.
- Synthesis: Synthesized via reaction of 3-amino-5-chlorothiophene-2-sulfonamide with (1-ethoxycyclopropoxy)trimethylsilane, yielding 35–40% after refluxing in methanol .
b) 5-Chloro-3-(Cyclopropylamino)Thiophene-2-Sulfonamide (Compound 30, )
- Structure: Features a cyclopropylamino group at position 3, simplifying the substituent compared to Compound 28.
- Synthesis : Derived from Compound 29 via sodium borohydride reduction, achieving higher yields (75–80%) .
- Key Differences : The cyclopropyl group enhances metabolic stability compared to bulkier substituents, a trait the target compound may share due to its rigid aromatic rings.
c) N-(Pyridin-3-yl)Thiophene-2-Sulfonamide (Compound 89, )
- Structure : Simpler sulfonamide with a pyridin-3-yl group directly attached to the sulfonamide nitrogen.
- Synthesis : Prepared via nucleophilic substitution, as outlined in Scheme 6G .
- Key Differences : The absence of chlorine and complex ethyl substitutions reduces steric complexity, likely increasing bioavailability but decreasing target specificity.
Functional Group Variations: Sulfonamide vs. Carboxamide
a) BI85768 (5-Chloro-N-[2-Hydroxy-2-(Thiophen-2-yl)-2-(Thiophen-3-yl)Ethyl]Thiophene-2-Carboxamide, )
- Structure : Replaces the sulfonamide (-SO₂NH₂) with a carboxamide (-CONH₂) group.
- Key Differences :
- Acidity : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15), affecting ionization and membrane permeability.
- Hydrogen Bonding : The sulfonyl group offers two hydrogen-bond acceptors, enhancing interactions with biological targets compared to the carboxamide’s single acceptor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
